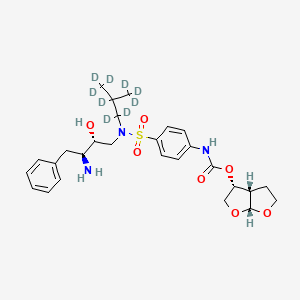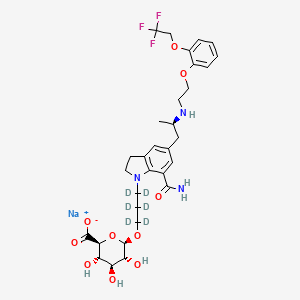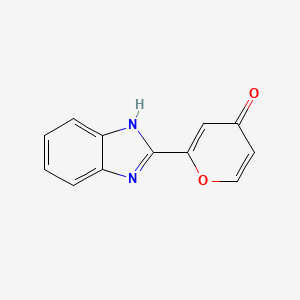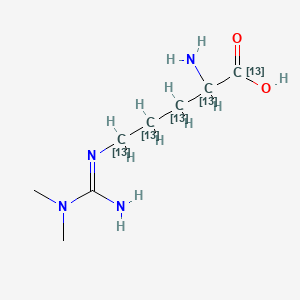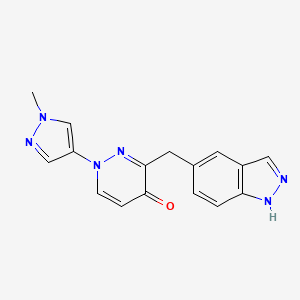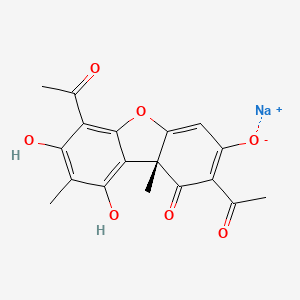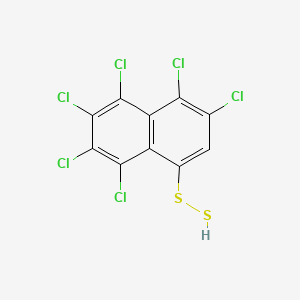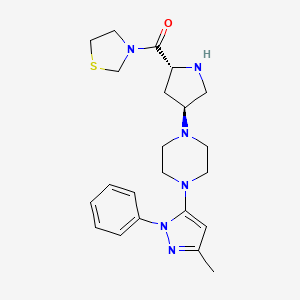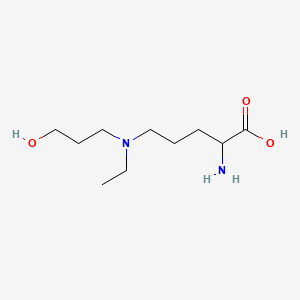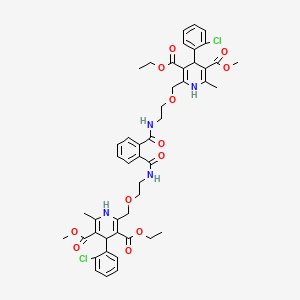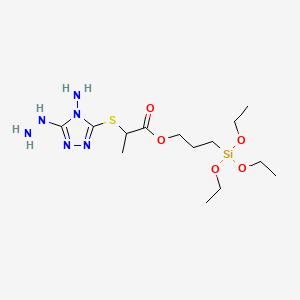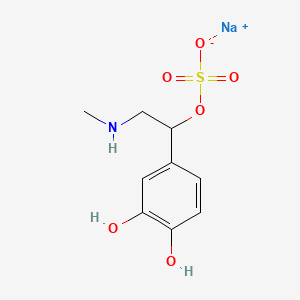
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate is a chemical compound with significant importance in various scientific fields It is known for its unique chemical structure, which includes a dihydroxyphenyl group, a methylamino group, and a sulfate group
Preparation Methods
The synthesis of Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate involves several steps. One common method includes the reaction of 3,4-dihydroxyphenylacetic acid with methylamine under specific conditions to form the intermediate product. This intermediate is then reacted with sulfuric acid to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Chemical Reactions Analysis
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The methylamino group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, catechols, and substituted derivatives.
Scientific Research Applications
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methylamino group can influence neurotransmitter release and uptake, affecting neuronal signaling. The sulfate group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate can be compared with similar compounds such as:
Dopamine: Shares the dihydroxyphenyl and methylamino groups but lacks the sulfate group.
Norepinephrine: Similar structure but with a hydroxyl group instead of a sulfate group.
Epinephrine: Contains an additional methyl group compared to norepinephrine. The uniqueness of this compound lies in its sulfate group, which enhances its solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C9H12NNaO6S |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
sodium;[1-(3,4-dihydroxyphenyl)-2-(methylamino)ethyl] sulfate |
InChI |
InChI=1S/C9H13NO6S.Na/c1-10-5-9(16-17(13,14)15)6-2-3-7(11)8(12)4-6;/h2-4,9-12H,5H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
LWHFQCRLFDPFMQ-UHFFFAOYSA-M |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


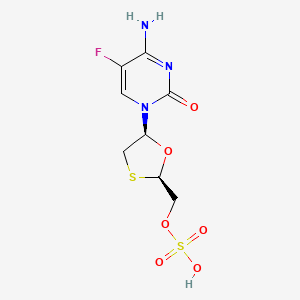
![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
